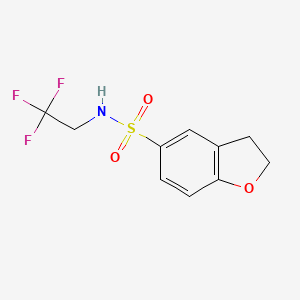
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a fluorinated organic compound. The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability, enhanced lipophilicity, and modified electronic characteristics. These properties make fluorinated compounds valuable in various fields, including medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding N-trifluoroethylated anilines in good yields.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve the use of readily available starting materials and efficient catalytic systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonamide group allows for potential oxidation reactions.
Reduction: Reduction reactions can modify the sulfonamide group or the benzofuran ring.
Substitution: The trifluoroethyl group can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dimethylformamide (DMF) or trifluoroethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can introduce various functional groups into the benzofuran framework.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated nature enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Agrochemistry: Fluorinated compounds are often used in the development of agrochemicals due to their enhanced biological activity and environmental stability.
Materials Science: The unique electronic properties of fluorinated compounds make them useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The sulfonamide group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trifluoroethyl)aniline: This compound shares the trifluoroethyl group but lacks the benzofuran and sulfonamide moieties.
2,2,2-Trifluoroethylisatin Ketimine: Another fluorinated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of the trifluoroethyl group, benzofuran ring, and sulfonamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c11-10(12,13)6-14-18(15,16)8-1-2-9-7(5-8)3-4-17-9/h1-2,5,14H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSDZNKLDVEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2618128.png)
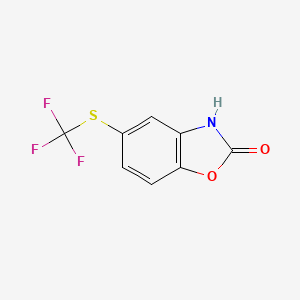
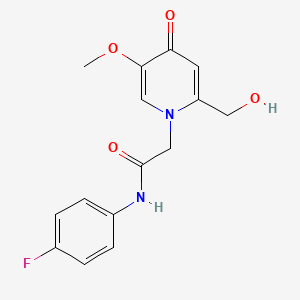
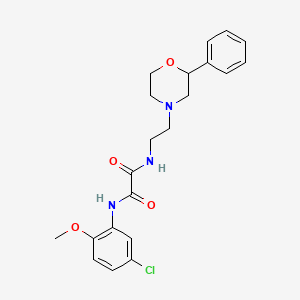
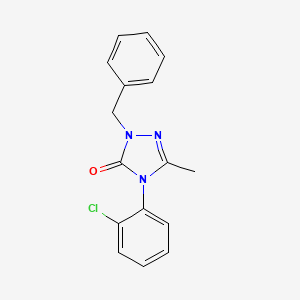

![N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2618138.png)
![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)
![N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2618140.png)
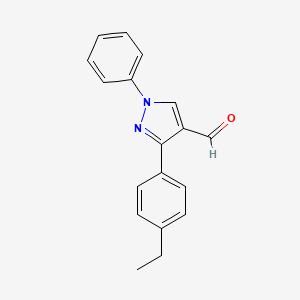
![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2618143.png)

![2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2618148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2618150.png)
